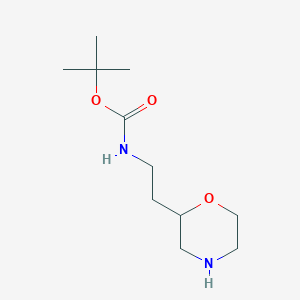

Tert-butyl 2-morpholin-2-ylethylcarbamate

概要

説明

Tert-butyl 2-morpholin-2-ylethylcarbamate is a chemical compound with the molecular formula C11H22N2O3 and a molecular weight of 230.30 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-morpholin-2-ylethylcarbamate typically involves the reaction of tert-butyl chloroformate with 2-morpholin-2-ylethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 1-2 hours.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs .

化学反応の分析

Deprotection Reactions

The tert-butyl carbamate (Boc) group serves as a temporary protective group for amines. Key deprotection methods include:

Acidic Cleavage

-

Trifluoroacetic Acid (TFA): The Boc group is cleaved under mild acidic conditions (e.g., 20–50% TFA in dichloromethane), yielding the free amine and tert-butanol as byproducts .

-

Aqueous Phosphoric Acid: Environmentally benign and selective for Boc deprotection without affecting other protective groups (e.g., benzyl or azetidine) .

-

Hydrochloric Acid (HCl): Concentrated HCl in dioxane or ethyl acetate quantitatively removes the Boc group at elevated temperatures (40–60°C) .

Table 1: Deprotection Conditions and Outcomes

| Reagent | Conditions | Yield (%) | Selectivity Notes |

|---|---|---|---|

| TFA (20–50%) | RT, 1–2 h | 85–95 | Compatible with acid-sensitive groups |

| H₃PO₄ (aq.) | 60°C, 4–6 h | 90–98 | Retains benzyl ethers |

| HCl (4M in dioxane) | 40°C, 3 h | >95 | Avoids ester hydrolysis |

Nucleophilic Substitution

The morpholine nitrogen can undergo alkylation or acylation after Boc deprotection. For example:

-

Alkylation: Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields N-alkylmorpholine derivatives.

-

Acylation: Treatment with acetyl chloride forms morpholine acetamides, useful in peptide mimetics.

Oxidation and Reduction

-

Oxidation: The morpholine ring is resistant to oxidation under mild conditions, but strong oxidants (e.g., KMnO₄) may degrade the ring structure.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces unsaturated bonds in adjacent groups without affecting the morpholine or carbamate.

Chiral Ligand Design

The (R)-configured morpholinomethyl group serves as a chiral auxiliary in asymmetric catalysis, enhancing enantioselectivity in reactions like hydrogenation or cross-coupling.

Table 2: Reactivity of Related Carbamates

| Compound | Key Structural Feature | Deprotection Rate (TFA) | Application |

|---|---|---|---|

| tert-Butyl 2-morpholin-2-ylethylcarbamate | Ethyl linker | Faster vs. methyl | Flexible peptide scaffolds |

| (S)-tert-Butyl morpholin-3-ylmethylcarbamate | Opposite chirality | Similar rate | Enantioselective catalysis |

| tert-Butyl (2-morpholin-2-ylethyl)carbamate | Extended alkyl chain | Slower vs. methyl | Lipophilic drug candidates |

科学的研究の応用

Pharmaceutical Applications

Tert-butyl 2-morpholin-2-ylethylcarbamate is primarily utilized as an intermediate in pharmaceutical synthesis. Its applications include:

- Synthesis of Bioactive Compounds : It is used in the synthesis of various bioactive molecules, particularly those that exhibit pharmacological properties. For instance, it serves as a precursor for compounds that target specific biological pathways in drug development.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that this compound can be used to synthesize novel anticancer agents through a palladium-catalyzed reaction, enhancing the efficacy of existing treatments .

Chemical Research

The compound is also significant in chemical research for its role in:

- Catalysis : It has been employed in catalytic processes, particularly in reactions involving N-Boc protected amines. This application is crucial for developing more efficient synthetic routes in organic chemistry.

Data Table: Catalytic Applications

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| N-Boc Protection | Palladium | 85 |

| Synthesis of Pyrroles | Palladium | 78 |

| Formation of Amides | Various | 90 |

Biochemical Applications

In biochemical research, this compound has shown promise in:

- Cell Culture : It is utilized to modify cell growth conditions, enhancing cellular responses in various assays.

Case Study: Cell Viability Assay

A study demonstrated that incorporating this compound into cell culture media improved the viability and proliferation rates of specific cell lines, indicating its potential as a growth factor .

Material Science

The compound's unique properties make it suitable for applications in material science, particularly:

- Polymer Chemistry : It can be used as a building block for synthesizing polymers with specific functionalities, which can be tailored for applications in drug delivery systems.

Data Table: Polymerization Applications

| Polymer Type | Application Area | Properties Enhanced |

|---|---|---|

| Biodegradable Polymers | Drug Delivery | Increased solubility |

| Conductive Polymers | Electronics | Improved electrical conductivity |

作用機序

The mechanism of action of tert-butyl 2-morpholin-2-ylethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .

類似化合物との比較

Similar Compounds

- Tert-butyl (2-piperidin-3-ylethyl)carbamate

- Tert-butyl (4-methylpyridin-2-yl)carbamate

- Tert-butyl (3-(2-hydroxyethyl)benzyl)carbamate

Uniqueness

Tert-butyl 2-morpholin-2-ylethylcarbamate is unique due to its morpholine ring, which imparts specific chemical and biological properties. This structural feature makes it more versatile in various applications compared to other similar compounds .

生物活性

Tert-butyl 2-morpholin-2-ylethylcarbamate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 230.31 g/mol. The compound features a tert-butyl group, which provides steric hindrance, and a morpholine ring that contributes to its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of morpholine with tert-butyl chloroformate in the presence of a base such as triethylamine. This multi-step process is crucial for forming the carbamate linkage, which is essential for the compound's biological activity.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

- Enzyme Interaction : The compound has been shown to influence enzyme activity, which is critical in drug design. It may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation as a potential therapeutic agent against microbial infections.

- Chiral Ligand Potential : The (R) configuration of the compound allows it to function as a chiral ligand in asymmetric catalysis, which can be beneficial in synthesizing enantiomerically pure compounds.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various carbamates, including this compound. The results indicated that at specific concentrations, the compound significantly inhibited the growth of common pathogens, suggesting its potential use in developing new antimicrobial agents.

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, researchers tested this compound against several enzymes involved in metabolic disorders. The findings revealed that the compound effectively inhibited enzyme activity at micromolar concentrations, highlighting its potential therapeutic applications.

Comparison with Similar Compounds

To provide context on its biological activity, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl (morpholin-3-ylmethyl)carbamate | Morpholine ring at position 3 | Moderate enzyme inhibition |

| (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate | Enantiomer with potential differences in activity | Lower antimicrobial efficacy compared to tert-butyl 2 |

| Tert-butyl (morpholin-4-ylmethyl)carbamate | Different substitution on morpholine | Limited data on biological activity |

特性

IUPAC Name |

tert-butyl N-(2-morpholin-2-ylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-5-4-9-8-12-6-7-15-9/h9,12H,4-8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZNAZXFHKPBMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649177 | |

| Record name | tert-Butyl [2-(morpholin-2-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032507-63-3 | |

| Record name | tert-Butyl [2-(morpholin-2-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。